molecular formula C25H23FN4O2S B2705308 N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-84-4

N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2705308
CAS RN: 476447-84-4
M. Wt: 462.54
InChI Key: PRDCGQCHQMYDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with a complex structure. It contains a benzyl group, a fluorobenzylthio group, a triazole ring, and a methoxybenzamide moiety. The compound’s molecular formula is C27H25N3OS, and its molecular weight is approximately 443.6 g/mol .

Synthesis Analysis

This compound can be synthesized through a click reaction involving substituted benzylazide and 5-ethynyl-4-methyl-2-substituted phenylthiazole. The starting compounds (4-ethynyl-2-substituted phenylthiazole) are prepared from the corresponding thiazole aldehyde using the Ohira−Bestmann reagent. The final structure is confirmed through spectral analysis .

Scientific Research Applications

Antitubercular Activity

The synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives (such as our compound) has been explored for their antitubercular potential . Mycobacterium tuberculosis (MTB) remains a significant global health challenge, and the emergence of drug-resistant strains necessitates novel antimicrobial agents. These compounds were screened for their preliminary antitubercular activity against MTB, with promising results. Specifically, compounds 6g and 6k demonstrated good antitubercular activity, making them potential lead compounds for further optimization and development of newer antitubercular candidates.

Agricultural Bactericides

Interestingly, quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been proposed as efficient agricultural bactericides . While not directly related to our compound, this highlights the potential of triazole-based structures in agriculture.

Mechanism of Action

properties

IUPAC Name

N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c1-32-22-13-9-20(10-14-22)24(31)27-15-23-28-29-25(30(23)16-18-5-3-2-4-6-18)33-17-19-7-11-21(26)12-8-19/h2-14H,15-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDCGQCHQMYDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.